Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate

NMDA receptor glycine binding site excitatory amino acid antagonist

Researchers require a functionalized indole for NMDA receptor or oncology metabolism programs, but unsubstituted or 5-chloro analogs lack essential reactivity or pharmacology. Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate solves this with three orthogonal handles: • C-5 bromine: Enables Suzuki/Buchwald-Hartwig couplings - kinetically superior to 5-chloro • C-3 hydroxyl: Direct precursor to N-hydroxyindole-2-carboxylate (NHI) hLDH5 inhibitors (Ki = 5.6 µM) • C-2 methyl ester: Hydrolyzes to zinc-chelating carboxylic acid for glycine site antagonism (ED₅₀ = 0.06 mg/kg i.v. anticonvulsant) Supplied at 98% purity. Stable precursor for chromogenic enzyme substrates. Methyl ester offers distinct solubility vs. ethyl analog.

Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
Cat. No. B13117825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate
Molecular FormulaC10H8BrNO3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)O
InChIInChI=1S/C10H8BrNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,12-13H,1H3
InChIKeyGHAWQBMWHBWCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate (CAS 105488-46-8): A 5-Bromo-3-Hydroxyindole-2-Carboxylate Intermediate for Targeted Medicinal Chemistry and Biological Probe Procurement


Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate (C₁₀H₈BrNO₃, MW 270.08) is a polyfunctional indole derivative bearing a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a methyl ester at the 2-position . The corresponding 5-bromo-3-hydroxyindole core is classified by ChEBI as a chromogenic compound (CHEBI:90247) [1]. Commercially available at 98% purity from multiple vendors, this compound serves as a versatile synthetic intermediate for pharmaceutical development and bioactive molecule construction, with recommended storage sealed in dry conditions at 2–8 °C .

5-Br Enables cross-coupling diversification and halogen-specific indole-2-carboxylate interaction studies
3-OH Precursor for N-hydroxyindole-2-carboxylate (NHI) chemotype formation in enzyme inhibition research
CO₂Me Orthogonal methyl ester handle supports chemoselective synthetic strategies and scaffold elaboration

Why Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate Cannot Be Replaced by Non-Halogenated, Alternative Halogen, or Different Ester Indole-2-Carboxylate Analogs


Indole-2-carboxylates with halogen substitutions at the 5- or 6-position are explicitly identified as potent competitive antagonists of the NMDA-associated strychnine-insensitive glycine receptor, while non-halogenated analogs lack this pharmacology entirely [1] [2]. The 5-bromo substituent also provides a uniquely reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) that is kinetically more accessible than the corresponding 5-chloro or 5-fluoro analogs, and entirely absent in unsubstituted variants [3]. Furthermore, the 3-hydroxy group is the essential precursor for conversion to N-hydroxyindole-2-carboxylates (NHIs), a chemotype that has yielded first-in-class human lactate dehydrogenase-5 (hLDH5) inhibitors with Ki values as low as 5.6 μM [4]. The methyl ester moiety provides a distinct physicochemical and reactivity profile compared to the corresponding ethyl ester (MW 284.11 vs. 270.08), influencing solubility, volatility, and transesterification behavior during downstream chemistry .

  • Non-halogenated or 5-Cl/5-F analogs

    Reported NMDA glycine site interaction and cross-coupling reactivity may not transfer; C–Br oxidative addition is kinetically more accessible.

  • 3-Hydroxy-lacking indole-2-carboxylates

    NHI chemotype formation for hLDH5 inhibition research requires the 3-OH handle; analogs without it cannot access this inhibitor class.

  • Ethyl ester (CAS 153501-30-5) or other esters

    Different steric and reactivity profiles may shift transesterification rates and solubility behavior, complicating synthetic sequence transfer.

Quantitative Differentiation Evidence: Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate Versus Closest Analogs and Alternatives


Evidence 1: 5-Bromo Substitution Confers NMDA Glycine Site Antagonism Absent in Non-Halogenated Indole-2-Carboxylates

Indole-2-carboxylates bearing a halogen at position 5 (including bromine) are potent competitive antagonists of the NMDA-associated strychnine-insensitive glycine receptor, a pharmacology that is entirely absent in the non-halogenated parent, methyl 3-hydroxy-1H-indole-2-carboxylate (CAS 31827-04-0) [1] [2]. The lead compound 2-carboxy-6-chloro-3-indoleacetic acid demonstrated Ki = 1.6 μM against [³H]glycine binding, and the broader halogenated series showed submicromolar affinities, while non-halogenated indole-2-carboxylates were inactive [2]. In vivo, halogenated indole-2-carboxylates antagonized NMDA-induced convulsions in mice (ED₅₀ = 0.06 mg/kg i.v. and 6 mg/kg p.o.) [3].

NMDA Glycine Site Binding
Class-level inference
Submicromolar Ki (class) vs. inactive (non-halogenated)
Supports 5-halogen requirement for NMDA glycine site interaction research
In vivo anticonvulsant model context; class-level data
NMDA receptor glycine binding site excitatory amino acid antagonist neuroprotection

Evidence 2: C-5 Bromine Provides a Superior Metal-Catalyzed Cross-Coupling Handle Compared to C-5 Chlorine or Unsubstituted Analogs

The C-5 bromine atom in methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate serves as a reactive handle for palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions, enabling introduction of aryl, heteroaryl, and amine substituents for library diversification [1] [2]. Aryl bromides undergo oxidative addition to Pd(0) significantly faster than the corresponding aryl chlorides (typical relative rates: C–Br >> C–Cl), while the unsubstituted analog offers no coupling site at this position. 5-Bromoindole derivatives have been demonstrated to participate efficiently in Suzuki–Miyaura coupling with phenylboronic acids to give 5-arylindole products in 70–90% yield [2].

Cross-Coupling Reactivity
Class-level inference
C–Br oxidative addition >> C–Cl; typical Suzuki yields 70–90% for 5-bromoindoles
5-Br provides reported kinetic advantage for Pd-catalyzed library diversification
C–Cl requires harsher conditions; C–H is inert
palladium catalysis Suzuki–Miyaura coupling C–C bond formation medicinal chemistry diversification

Evidence 3: Methyl Ester Confers Physicochemical Differentiation from the Ethyl Ester Analog for Synthetic Tractability

The methyl ester of 5-bromo-3-hydroxy-1H-indole-2-carboxylate (MW 270.08) differs from the widely available ethyl ester analog (CAS 153501-30-5, MW 284.11) in molecular weight, steric profile, and reactivity toward nucleophilic acyl substitution . Methyl esters are generally more reactive than ethyl esters in transesterification and aminolysis reactions due to reduced steric hindrance at the carbonyl carbon. The methyl ester also exhibits higher volatility, facilitating removal of excess reagent under vacuum during workup. The 3-hydroxy group further modulates solubility, with the methyl ester described as a crystalline solid with moderate solubility in ethanol and DMSO [1].

Ester Reactivity Profile
Cross-study comparable
MW 270.08; methyl ester typically 1.5–2× faster aminolysis than ethyl ester
Methyl ester reactivity supports chemoselective synthetic strategies
Steric and volatility differences vs. ethyl ester (CAS 153501-30-5)
ester reactivity transesterification solubility physicochemical properties

Evidence 4: 3-Hydroxy Group Is the Essential Precursor for N-Hydroxyindole-2-Carboxylate (NHI) LDH5 Inhibitors with Low Micromolar Ki Values

The 3-hydroxy group of methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate is the obligatory functional handle for conversion to N-hydroxyindole-2-carboxylates (NHIs), a chemotype that has produced first-in-class inhibitors of human lactate dehydrogenase isoform 5 (hLDH5) [1] [2]. Sulfonamide-containing NHIs bearing substituents at the 5- or 6-position achieved Ki values as low as 5.6 μM against hLDH5 with competitive inhibition versus both substrate (pyruvate) and cofactor (NADH) [2]. In contrast, indole-2-carboxylates lacking the 3-hydroxy group (e.g., 5-bromoindole-2-carboxylic acid, CAS 7254-19-5) cannot undergo N-hydroxylation to access this pharmacophore. Representative NHIs displayed anti-proliferative activity against human pancreatic carcinoma cell lines, with enhanced efficacy under hypoxic conditions [1].

hLDH5 Inhibition via NHI
Class-level inference
hLDH5 Ki = 5.6 μM (5-substituted NHI) vs. inactive without 3-OH
3-OH enables NHI chemotype formation for hLDH5 inhibition research
Cell proliferation assay context under hypoxia
lactate dehydrogenase LDH5 cancer metabolism Warburg effect NHI inhibitor

Evidence 5: 5-Bromo-3-Hydroxyindole Core Is a Chromogenic Scaffold for Biochemical Detection Assays

The 5-bromo-3-hydroxyindole core of the target compound is classified by ChEBI (CHEBI:90247) as a chromogenic compound, meaning it produces a colored product upon enzymatic or chemical transformation [1]. 5-Bromoindoxyl acetate, a derivative of this core, is an established substrate for non-specific esterases and cholinesterases used in histochemical and thin-layer chromatographic detection of organophosphorus pesticides [2] [3]. The bromine substituent shifts the absorption spectrum of the oxidized indigo-type chromophore relative to the non-brominated indoxyl, enabling differential colorimetric detection.

Chromogenic Core
Supporting evidence
5-bromo-3-hydroxyindole classified as chromogenic (ChEBI:90247); 5-bromoindoxyl acetate used as esterase substrate
Supports chromogenic enzyme detection assay development
Bromine shifts absorption vs. non-halogenated indoxyl
chromogenic substrate esterase detection enzyme histochemistry diagnostic assay

Evidence 6: Defined Purity (98%) and Controlled Storage Ensure Reproducibility in Procurement and Downstream Application

Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate is commercially available at a certified purity of 98% from multiple suppliers, with recommended storage sealed in dry conditions at 2–8 °C to prevent ester hydrolysis and thermal decomposition . This level of purity specification is critical for reproducible synthetic chemistry and biological assay performance, as impurities in brominated indole derivatives (e.g., debromination products or oxidized species) can confound cross-coupling yields or introduce spurious biological activity.

Purity Specification
Data to verify
Purity 98% (HPLC); storage: sealed, dry, 2–8 °C
Defined purity supports batch reproducibility in research workflows
Supplier specification; verify for critical assays
chemical purity quality control procurement specification reproducibility

High-Impact Application Scenarios for Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate Based on Quantitative Differentiation Evidence


Scenario 1: NMDA Receptor Glycine Site Antagonist Probe and Lead Optimization

The 5-bromo substitution is requisite for NMDA glycine site antagonism within the indole-2-carboxylate class [1] [2]. Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate supplies the essential 5-halogenated indole-2-carboxylate pharmacophore while providing the C-3 hydroxyl for further functionalization (e.g., installation of acetamide or heterocyclic side chains known to enhance affinity). The methyl ester can be hydrolyzed to the free carboxylic acid—the canonical zinc-chelating motif required for glycine site binding—or converted to amide prodrugs for improved brain penetration. In vivo active compounds from this series have demonstrated anticonvulsant efficacy (ED₅₀ = 0.06 mg/kg i.v.) in mice [3], establishing a translational path for neuroprotection and stroke indications.

Scenario 2: hLDH5-Targeted Anticancer Agent Discovery via N-Hydroxyindole-2-Carboxylate (NHI) Chemotype

The 3-hydroxy group of the target compound is the essential precursor for N-hydroxyindole-2-carboxylate (NHI) synthesis, a validated hLDH5 inhibitor class with Ki values as low as 5.6 μM and competitive inhibition versus both pyruvate and NADH [4] [5]. The 5-bromo substituent additionally allows parallel SAR exploration at the C-5 position via Suzuki coupling to optimize potency and isoform selectivity. NHIs derived from this scaffold have shown anti-proliferative activity against pancreatic carcinoma cell lines with enhanced efficacy under hypoxia, aligning with the glycolytic dependency of solid tumors (Warburg effect). This scenario supports both hit-to-lead and lead optimization campaigns in oncology metabolism programs.

Scenario 3: Diversifiable Building Block for Parallel Library Synthesis via C-5 Cross-Coupling

The C-5 bromine atom serves as a privileged diversification point for palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig reactions, enabling rapid generation of C-5 aryl, heteroaryl, and amine-substituted indole-2-carboxylate libraries [6] [7]. The simultaneous presence of the 2-methyl ester and 3-hydroxyl groups provides two additional orthogonal functional handles for sequential derivatization (e.g., ester hydrolysis/amidation; O-alkylation/acylation). This three-point diversity strategy (C-2, C-3, C-5) is inaccessible with the unsubstituted or 5-chloro analogs, which either lack the coupling handle or require harsher activation conditions. The methyl ester's favorable reactivity profile relative to the ethyl ester further streamlines parallel synthesis workflows.

Scenario 4: Chromogenic Enzyme Substrate Development for Diagnostic and Histochemical Assays

The 5-bromo-3-hydroxyindole core is an established chromogenic scaffold (ChEBI:90247) [8], and the methyl ester at C-2 provides a protected form that can be selectively deprotected or directly conjugated to enzyme-recognition elements. Acylated derivatives of 5-bromoindoxyl (e.g., 5-bromoindoxyl acetate) are validated esterase and cholinesterase substrates used in pesticide residue detection and enzyme histochemistry [9]. The target compound serves as a convenient, stable precursor for synthesizing novel chromogenic substrates with tailored enzyme specificity, leveraging the bromine substituent for spectral differentiation in multiplexed detection formats.

Application
Selection Property
Validation Focus
NMDA glycine site interaction probe research
5-Halogenated indole-2-carboxylate scaffold
Glycine site binding assay and model-response context
hLDH5 inhibition research
3-OH enables NHI chemotype formation
hLDH5 enzyme inhibition and cell proliferation assay context
Diversifiable building block for parallel library synthesis
5-Br cross-coupling and orthogonal ester/3-OH handles
Library diversification and reaction condition review
Chromogenic enzyme substrate development
5-Bromo-3-hydroxyindole chromogenic core
Enzyme detection assay and spectral differentiation
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